molecular formula C21H27N5O3 B5642990 9-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one

9-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5642990
M. Wt: 397.5 g/mol
InChI Key: SAVDCHNXNUNBOR-UHFFFAOYSA-N
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Description

Diazaspiro[5.5]undecanones are notable for their potential in medicinal chemistry, demonstrated by their exploration for antihypertensive properties and as ligands for various receptors. These compounds, including the 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, have been prepared and screened for their biological activities, highlighting their significance in drug discovery (Clark et al., 1983).

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecanone derivatives often involves Michael addition reactions, as seen in the efficient synthesis of 1- and 5-substituted derivatives (Yang et al., 2008). Moreover, novel methodologies have enabled the synthesis of functionalized trifluoromethylated derivatives via one-pot multi-component reactions, demonstrating the versatility in synthesizing complex structures (Li et al., 2014).

Molecular Structure Analysis

The crystal structure of related compounds, such as (3-Methyl-1,5-dioxaspiro[5.5]undecan-3-yl)Methanol, has been determined, revealing non-planar rings and one-dimensional chain structures formed through hydrogen bonding (Yuan et al., 2017). These structural insights are crucial for understanding the interaction of these compounds with biological targets.

Chemical Reactions and Properties

Diazaspiro[5.5]undecanones undergo various chemical reactions, including aminomethylation, leading to the synthesis of novel derivatives with potential biological activities (Khrustaleva et al., 2017). These reactions are essential for modifying the compound's properties for specific applications.

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecanones, such as melting points, solubility, and crystallinity, are influenced by their structural characteristics. Studies on similar compounds provide valuable information for predicting the behavior of new derivatives in various environments.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are determined by the functional groups and overall structure of the diazaspiro[5.5]undecanones. Research on these compounds reveals a wide range of activities, from antihypertensive effects to potential anticonvulsant and analgesic properties, highlighting their chemical diversity and applicability in drug design (Clark et al., 1983).

properties

IUPAC Name

9-(5-ethyl-1,3-oxazole-4-carbonyl)-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3/c1-3-17-19(24-14-29-17)20(28)25-8-6-21(7-9-25)5-4-18(27)26(13-21)12-16-11-22-15(2)10-23-16/h10-11,14H,3-9,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVDCHNXNUNBOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CO1)C(=O)N2CCC3(CCC(=O)N(C3)CC4=NC=C(N=C4)C)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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